2,6-Diphenylpyridine-4-carbaldehyde
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Overview
Description
2,6-Diphenylpyridine-4-carbaldehyde is an organic compound with the molecular formula C18H13NO. It is a derivative of pyridine, featuring two phenyl groups attached at the 2 and 6 positions and an aldehyde group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylpyridine-4-carbaldehyde typically involves the reaction of 2,6-diphenylpyridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,6-diphenylpyridine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4 position .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylpyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: 2,6-Diphenylpyridine-4-carboxylic acid.
Reduction: 2,6-Diphenylpyridine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Diphenylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,6-Diphenylpyridine-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Formylpyridine: Lacks the phenyl groups, resulting in different electronic and steric properties.
2,6-Diphenylpyridine-4-carboxylic acid: The oxidized form of 2,6-Diphenylpyridine-4-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both phenyl groups and the aldehyde functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
2,6-diphenylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGVKJNNLKJOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392283 |
Source
|
Record name | 2,6-diphenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-01-3 |
Source
|
Record name | 2,6-diphenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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